molecular formula C22H25N3O2S2 B2846919 N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260984-52-8

N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2846919
CAS No.: 1260984-52-8
M. Wt: 427.58
InChI Key: IJKOJNCIEPVWBE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a 2,4-dimethylphenyl group at position 2. The sulfur atom at position 2 is linked to an acetamide moiety bearing a cyclohexyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-14-8-9-18(15(2)12-14)25-21(27)20-17(10-11-28-20)24-22(25)29-13-19(26)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKOJNCIEPVWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR)
N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 2,4-dimethylphenyl N/A N/A N/A
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide-hydrazine 4-methylphenyl 94 288 IR: 1664 cm⁻¹ (C=O); NMR: δ 2.30 (CH3)
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Cyanoacetamide-hydrazine 4-methoxyphenyl 95 274 IR: 1662 cm⁻¹ (C=O); NMR: δ 3.77 (OCH3)
N-(2,4-Dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidin-4-one 2,4-dimethoxyphenyl N/A N/A N/A
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 2,3-dichlorophenyl 80 230–232 NMR: δ 7.82 (d, J=8.2 Hz, H-4′)

Key Observations:

  • Substituent Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) on aromatic rings enhance solubility and reaction yields compared to electron-withdrawing groups (e.g., chloro). For example, compound 13b (4-methoxyphenyl) achieved a 95% yield, while the dichlorophenyl analog yielded 80% .
  • Spectral Shifts: The methoxy group in 13b caused a downfield shift in NMR (δ 3.77 ppm) compared to the methyl group in 13a (δ 2.30 ppm), reflecting differences in electronic environments .
Impact of Core Heterocycle Modifications
  • Thieno[3,2-d]pyrimidin vs. Thieno[2,3-d]pyrimidin: The positional isomerism in the thienopyrimidine core (e.g., [3,2-d] vs. The [3,2-d] isomer (target compound) may exhibit greater planarity, favoring interactions with biological targets .
  • Dihydropyrimidin vs. 274–288°C for thienopyrimidines) .
Pharmacological Implications

While direct data for the target compound are lacking, structural analogs highlight trends:

  • Sulfamoyl/Cyano Groups: Compounds like 13a–b (sulfamoylphenyl and cyano groups) may exhibit enhanced hydrogen-bonding capacity, critical for enzyme inhibition .

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